2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, also known as TA-02, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic uses.
Wirkmechanismus
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine works by inhibiting the activity of protein kinases, which are enzymes that play a role in the regulation of cell growth, differentiation, and survival. Specifically, this compound inhibits the activity of protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the reduction of inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects in diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in lab experiments is its specificity for protein kinase CK2, which allows for targeted inhibition of this enzyme. However, one limitation is that this compound may have off-target effects on other protein kinases, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine in scientific research. One area of interest is the development of this compound analogs with improved specificity and potency. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of this compound in Alzheimer's and Parkinson's disease.
Synthesemethoden
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine is synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with N-(4-chlorocinnamyl)-N-methylbenzylamine, followed by the addition of 2-aminoethylamine. The resulting product is purified by column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2-(N-(2-Aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, this compound has been shown to reduce the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
CAS-Nummer |
176181-81-0 |
---|---|
Molekularformel |
C25H25Cl4N3O2S |
Molekulargewicht |
573.4 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2,4,5-trichloro-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H25Cl4N3O2S/c1-31(13-4-5-18-8-10-20(26)11-9-18)17-19-6-2-3-7-24(19)32(14-12-30)35(33,34)25-16-22(28)21(27)15-23(25)29/h2-11,15-16H,12-14,17,30H2,1H3/b5-4+ |
InChI-Schlüssel |
VOTNWYFJKIKXJI-SNAWJCMRSA-N |
Isomerische SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Kanonische SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCN)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Synonyme |
2-(N-(2-aminoethyl)-N-(2,4,5-trichlorobenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine HF 2035 HF-2035 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.